5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, a cyclopropylmethyl group, and a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a brominated pyridine derivative with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, organoboron compounds, and bases such as potassium carbonate are commonly used.
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various arylated derivatives, while substitution reactions can produce a range of substituted pyrrolo[2,3-b]pyridines.
Scientific Research Applications
5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group, in particular, can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-10-5-9-3-4-14(7-8-1-2-8)11(9)13-6-10/h3-6,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOPSZDQFIEPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=CC(=CN=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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